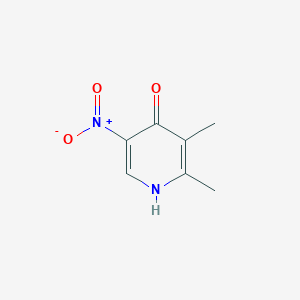

2,3-dimethyl-5-nitropyridin-4-ol

Description

Properties

IUPAC Name |

2,3-dimethyl-5-nitro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-5(2)8-3-6(7(4)10)9(11)12/h3H,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKHHAYANCSHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC=C(C1=O)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901302969 | |

| Record name | 2,3-Dimethyl-5-nitro-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901302969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68707-72-2 | |

| Record name | 2,3-Dimethyl-5-nitro-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68707-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-5-nitro-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901302969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Studies of 2,3 Dimethyl 5 Nitropyridin 4 Ol and Analogues

Nucleophilic Aromatic Substitution (SNAr) on Nitropyridine Systems

Nucleophilic aromatic substitution is a cornerstone of pyridine (B92270) chemistry, enabling the introduction of a wide array of functional groups. In nitropyridine systems, this reaction is particularly facile due to the powerful activating effect of the nitro substituent.

Role of the Nitro Group as an Activating Group

The nitro group plays a crucial role in activating the pyridine ring towards nucleophilic attack. Aromatic rings, typically nucleophilic in character, become susceptible to attack by nucleophiles when substituted with strong electron-withdrawing groups. wikipedia.org The nitro group, through its potent -I (inductive) and -M (mesomeric) effects, significantly reduces the electron density of the pyridine ring, making it more electrophilic. wikipedia.orgnih.gov This activation is most pronounced at the positions ortho and para to the nitro group, as the negative charge of the intermediate formed upon nucleophilic attack can be effectively delocalized onto the oxygen atoms of the nitro group through resonance. wikipedia.orgrsc.org This stabilization of the intermediate, known as a Meisenheimer complex, lowers the activation energy of the reaction, thereby increasing the reaction rate. wikipedia.org For instance, in reactions of 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine with secondary amines, the nitro group facilitates the SNAr mechanism where the initial nucleophilic attack is the rate-determining step.

The pyridine nitrogen atom itself also contributes to the activation of the ring for nucleophilic attack, particularly at the C2 and C4 positions. wikipedia.org The combination of the ring nitrogen and a strategically placed nitro group, as seen in many nitropyridine derivatives, creates a highly electrophilic aromatic system ripe for functionalization.

Nucleophilic Attack Pathways and Intermediates

The generally accepted mechanism for SNAr reactions on nitropyridine systems proceeds through a two-step addition-elimination pathway. The initial and often rate-determining step involves the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov In this intermediate, the attacked carbon atom is sp3-hybridized, and the aromaticity of the ring is temporarily disrupted. wikipedia.org

The stability of the Meisenheimer complex is a key factor in determining the feasibility and rate of the SNAr reaction. nih.gov As mentioned, the presence of a nitro group at the ortho or para position to the site of attack is critical for stabilizing this intermediate through resonance delocalization of the negative charge. wikipedia.org For pyridines, the ring nitrogen can also participate in this charge delocalization, further stabilizing the intermediate when the attack occurs at the C2 or C4 positions. wikipedia.org

The second step of the mechanism involves the departure of a leaving group from the sp3-hybridized carbon, which restores the aromaticity of the pyridine ring and yields the final substitution product. The nature of the leaving group can influence the reaction, though the initial nucleophilic attack is typically the slower step. nih.gov

Table 1: Examples of SNAr Reactions on Nitropyridine Systems

| Nitropyridine Derivative | Nucleophile | Product | Reference |

|---|---|---|---|

| 2-methoxy-3-nitropyridine | Morpholine | 2-(Morpholino)-3-nitropyridine | |

| 2-methoxy-5-nitropyridine | Piperidine | 2-(Piperidino)-5-nitropyridine | |

| 3-Nitropyridine | Carboxamide anions | N-(5-nitropyridin-2-yl) carboxamides | bakhtiniada.ru |

This table is interactive and can be sorted by clicking on the column headers.

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

A particularly interesting and useful variant of nucleophilic substitution on electron-deficient aromatics is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. calvin.edu This reaction allows for the formal substitution of a hydrogen atom, which is not a typical leaving group in classical SNAr reactions. calvin.edu In the context of nitropyridines, VNS provides a powerful tool for C-H functionalization. acs.orgnih.gov

The VNS reaction involves the attack of a carbanion that bears a leaving group on the carbon atom. acs.org The process begins with the formation of a Meisenheimer-type adduct, similar to conventional SNAr. acs.orgnih.gov This is followed by a base-induced β-elimination of the leaving group from the nucleophile, leading to the formation of the substituted product. acs.org

For example, electrophilic nitropyridines can react with sulfonyl-stabilized carbanions to yield C-H alkylation products via VNS. acs.orgnih.gov The reaction proceeds through the formation of a Meisenheimer adduct, followed by the elimination of sulfinic acid. acs.org Mechanistic studies have revealed that steric factors can play a significant role in the elimination step. acs.org For instance, the reaction of a hindered isopropyl carbanion with 3-nitropyridine results in a stable Meisenheimer-type adduct that does not proceed to the final product due to steric hindrance preventing the necessary planarization for effective stabilization of the resulting anion. acs.org This highlights the intricate interplay of electronic and steric effects in VNS reactions. Furthermore, 3-nitropyridine compounds have been successfully aminated at the 6-position using reagents like hydroxylamine and 4-amino-1,2,4-triazole through VNS reactions. rsc.org

Reduction Reactions of the Nitro Group

The nitro group in 2,3-dimethyl-5-nitropyridin-4-ol and its analogues is not only a powerful activating group for nucleophilic substitution but also a versatile functional group that can undergo various reduction reactions. The reduction of the nitro group to an amino group is a particularly important transformation, as it provides access to aminopyridines, which are valuable building blocks in medicinal and materials chemistry. jsynthchem.com

Selective Reduction to Amino Pyridines

The selective reduction of a nitro group in the presence of other reducible functional groups can be a synthetic challenge. calvin.edu However, a variety of methods have been developed to achieve this transformation with high chemoselectivity.

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. google.comgoogle.com Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel are commonly employed. The choice of catalyst and reaction conditions can be crucial for achieving selectivity. For instance, the reduction of 4-nitropyridine-N-oxide with iron and mineral acids, such as hydrochloric or sulfuric acid, can yield 4-aminopyridine. mdpi.org The use of iron in acetic acid has also been reported for the quantitative reduction of 4-nitropyridine-N-oxide to 4-aminopyridine. mdpi.org

Other reducing agents that have been successfully used for the selective reduction of nitroaromatics include sodium borohydride in the presence of transition metal complexes like Ni(PPh3)4, which can reduce nitro compounds to their corresponding amines in an ethanol solvent. jsynthchem.com The accumulation of hydroxylamine intermediates during catalytic hydrogenation can sometimes be an issue, but the addition of catalytic amounts of vanadium compounds has been shown to prevent this, leading to purer amino products. google.comgoogle.com

Table 2: Reagents for the Selective Reduction of Nitropyridines

| Reagent/Catalyst | Substrate Example | Product | Reference |

|---|---|---|---|

| Iron / Hydrochloric Acid | 4-Nitropyridine-N-oxide | 4-Aminopyridine | mdpi.org |

| Iron / Acetic Acid | 4-Nitropyridine-N-oxide | 4-Aminopyridine | mdpi.org |

| NaBH4 / Ni(PPh3)4 | Nitroaromatics | Aminoaromatics | jsynthchem.com |

| Catalytic Hydrogenation with Vanadium additive | Aromatic nitro compounds | Aromatic amines | google.comgoogle.com |

This table is interactive and can be sorted by clicking on the column headers.

Cascades Involving Nitro Reduction and C-X Bond Formation (e.g., C-S Bond)

Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. In the context of nitropyridine chemistry, cascade reactions initiated by the reduction of the nitro group can lead to the rapid construction of complex heterocyclic systems.

Another relevant example is the cascade synthesis of pyrroles from nitroarenes using a heterogeneous cobalt catalyst. nih.gov This reaction involves the (transfer) hydrogenation of the nitroarene followed by a Paal-Knorr/Clauson-Kass condensation. nih.gov These examples demonstrate the potential for developing cascade reactions that begin with the reduction of a nitro group to an amine, which can then participate in subsequent bond-forming events.

Hypothetically, a cascade reaction involving this compound could be envisioned where the in situ generated aminopyridine undergoes a subsequent reaction with a sulfur-containing electrophile or a cyclization reaction to form a C-S bond, leading to the formation of a sulfur-containing heterocyclic system fused to the pyridine ring. The development of such cascade reactions represents a promising area for future research, offering atom-economical and efficient routes to novel heterocyclic structures.

Cycloaddition Reactions Involving Nitropyridines (e.g., Oxidopyridinium Betaines)

Nitropyridines, particularly in the form of their corresponding oxidopyridinium betaines, are versatile participants in cycloaddition reactions. Oxidopyridinium betaines are zwitterionic aromatic compounds that can function as five-atom, 4π-electron components in various cycloadditions, including [4+3], [5+2], and 1,3-dipolar [3+2] reactions. The presence of a nitro group enhances the electrophilicity of the pyridine ring, influencing the rate and selectivity of these transformations. nsf.govnih.gov These reactions provide efficient routes to complex, bridged polycyclic frameworks that are otherwise difficult to access. nih.govresearchgate.net

Certain oxidopyridinium betaines derived from nitropyridines can undergo reversible dimerization. For instance, 1-(5-nitro-2-pyridyl)-3-oxidopyridinium exists in equilibrium with its dimer. This dimer serves as a stable and convenient precursor, releasing the reactive monomer upon heating. rsc.orgrsc.org The monomeric betaine readily engages in intermolecular cycloadditions with various dipolarophiles. rsc.orgrsc.org

These betaines participate in several types of intermolecular cycloadditions:

[4+3] Cycloadditions: With dienes, oxidopyridinium ions form seven-membered rings, a reaction that has been shown to be both highly diastereoselective and regioselective. nsf.gov

1,3-Dipolar Cycloadditions: They can react as 1,3-dipoles with olefinic partners. For example, the reaction with vinyl sulfoxides proceeds in high yield and with complete diastereoselectivity. nih.gov Similarly, nitropyridines react with N-methyl azomethine ylide in [3+2] cycloadditions to furnish condensed pyrroline derivatives. nih.gov

[4+2] Cycloadditions (Diels-Alder): Highly electron-deficient nitropyridines, such as certain nitroisoxazolo[4,3-b]pyridines, can undergo Diels-Alder reactions with dienes like 2,3-dimethyl-1,3-butadiene, where the C=C bond of the pyridine ring acts as the dienophile. nih.gov

Below is a table summarizing representative intermolecular cycloaddition reactions involving nitropyridine analogues.

| Reaction Type | Pyridine Derivative | Reactant(s) | Product Type | Reference |

| Dimerization | 1-(5-nitro-2-pyridyl)-3-oxidopyridinium | Self-reaction | Dimer | rsc.orgrsc.org |

| [4+3] Cycloaddition | N-methyloxidopyridinium ion | 2-Trialkylsilyl-4-alkylbutadienes | Bridged 7-membered ring | nsf.gov |

| [3+2] Cycloaddition | 2-Substituted-3-nitropyridines | N-methyl azomethine ylide | Condensed pyrrolines | nih.gov |

| [4+2] Cycloaddition | 6-Nitro-isoxazolo[4,3-b]pyridines | 2,3-Dimethyl-1,3-butadiene | Condensed polycycle | nih.gov |

The intramolecular variant of the oxidopyridinium betaine cycloaddition is a powerful strategy for constructing complex polycyclic and caged skeletons found in natural products. By tethering a diene functionality to the nitrogen atom of a hydroxypyridine precursor, an intramolecular [4+3] cycloaddition can be triggered upon formation of the betaine. researchgate.net

This approach has been successfully applied to the synthesis of the core structures of complex alkaloids, such as daphnicyclidin A. researchgate.net The length and constitution of the tether connecting the diene and the pyridinium salt are crucial for the success and stereochemical outcome of the reaction. Studies have shown that both two-carbon and three-carbon tethers can be effective, leading directly and stereoselectively to the desired polycyclic frameworks. researchgate.netresearchgate.net This methodology demonstrates the synthetic utility of nitropyridine-derived betaines in advanced organic synthesis.

Cycloaddition reactions involving oxidopyridinium betaines and other nitropyridine derivatives often proceed with high levels of selectivity.

Regioselectivity: The regiochemical outcome is typically governed by the electronic properties of the reactants. Theoretical studies based on Molecular Electron Density Theory (MEDT) suggest that the reaction is initiated by the attack of the most nucleophilic center of one reactant on the most electrophilic center of the other. researchgate.net In the case of nitropyridines, the electron-withdrawing nitro group strongly influences the charge distribution and orbital energies, directing the approach of the reaction partner. researchgate.netrsc.org

Stereoselectivity: High diastereoselectivity is frequently observed, particularly in [4+3] cycloadditions, where an endo transition state is often favored. nsf.gov The substitution pattern on both the oxidopyridinium ring and the diene can significantly influence the stereochemical course of the reaction. For instance, substituents at the 2- or 6-position of the 3-oxidopyridinium betaine can enhance regioselectivity and diastereoselectivity. nih.gov In [3+2] cycloadditions involving nitrones and nitroethenes, full regio- and stereocontrol can be achieved under mild conditions. mdpi.com

The table below highlights the selectivity observed in various cycloaddition reactions.

| Reaction Type | Reactants | Selectivity | Outcome | Reference |

| [4+3] Cycloaddition | N-methyloxidopyridinium + silyl-diene | Regio- and Diastereoselective | High endo selectivity (87:13) | nsf.gov |

| [3+2] Cycloaddition | Z-C-(3-pyridyl)-N-methylnitrone + E-2-R-nitroethenes | Regio- and Stereoselective | Full control, single isomer | mdpi.com |

| 1,3-Dipolar Cycloaddition | 3-Oxidopyridinium betaine + vinyl sulfoxide | Diastereoselective | Total diastereoselectivity | nih.gov |

Electrophilic Aromatic Substitution on Activated Sites

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.com The feasibility of EAS on a substituted pyridine ring depends on the interplay between the activating and deactivating effects of its substituents. In this compound, the substituents present a conflicting scenario:

Activating Groups: The two methyl groups (-CH₃) and the hydroxyl group (-OH) are electron-donating and therefore activate the ring towards electrophilic attack. The hydroxyl group, especially in its deprotonated form (-O⁻), is a particularly strong activator.

Deactivating Group: The nitro group (-NO₂) is a powerful electron-withdrawing group and strongly deactivates the ring.

The pyridine nitrogen itself also deactivates the ring towards electrophilic attack (relative to benzene) because it is more electronegative than carbon and becomes protonated under the acidic conditions often used for EAS. The combination of strong deactivation by the nitro group and the pyridine nitrogen makes electrophilic substitution on nitropyridines challenging. researchgate.net Direct nitration of pyridine itself, for example, requires harsh conditions and gives low yields. researchgate.net

Thermal Decomposition and Rearrangement Pathways

The thermal behavior of nitroaromatic compounds is of significant interest, particularly for energetic materials and for understanding reaction mechanisms under high-temperature conditions. The decomposition of nitropyridines can proceed through various complex pathways.

Studies on related nitro-heterocyclic compounds provide insight into potential decomposition routes:

Initial Steps: Decomposition is often initiated by the weakest bond in the molecule. For nitropyrazoles, this can be the N-H bond (triggering hydrogen transfer) or C-NO₂/N-NO₂ bonds. mdpi.com For a molecule like this compound, initial steps could involve intramolecular hydrogen transfer from the hydroxyl or methyl groups to the nitro group.

Product Formation: The thermal decomposition of a nitropyrazoline derivative was found to proceed in the melted state, initially breaking down into two smaller molecules, including a nitroalkene and diphenyldiazomethane. mdpi.com This suggests that ring cleavage is a possible pathway. Further heating leads to the loss of N₂ and the formation of stable gaseous products like CO₂. mdpi.commdpi.com

Beyond complete decomposition, nitropyridines can also undergo thermally or photochemically induced rearrangements.

Sigmatropic Shifts: A known rearrangement mechanism for N-nitropyridinium species involves a nih.govresearchgate.net sigmatropic shift of the nitro group from the ring nitrogen to the C-3 position, leading to the formation of 3-nitropyridine. researchgate.net

Ring Contraction/Rearrangement: The rearrangement of 3-nitropyridinium salts to form 3-nitropyrroles has been reported, proceeding through nucleophilic opening of the pyridine ring followed by recyclization. researchgate.net

The specific decomposition and rearrangement pathways for this compound would depend on the precise conditions, but the presence of the nitro group suggests that radical mechanisms involving NO₂ loss or intramolecular oxidation-reduction reactions are likely to play a key role.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei and can reveal the connectivity of atoms and the chemical environment of each nucleus.

1H NMR and 13C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques. ¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR offers similar insights into the carbon skeleton of the molecule.

Table 1: Illustrative NMR Data for a Related Compound (Data for 2,3-dimethyl-6-nitroaniline)

| Nucleus | Chemical Shift (ppm) |

|---|---|

| ¹H | Varies for methyl and aromatic protons |

| ¹³C | Varies for methyl and aromatic carbons |

Note: This data is for a structurally related compound and not for 2,3-dimethyl-5-nitropyridin-4-ol.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

Advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) are invaluable for unambiguously assigning proton and carbon signals and for determining the complete connectivity of a molecule. These methods are particularly useful for complex structures where 1D spectra may be crowded or ambiguous.

Solid-State NMR (ssNMR) is another advanced technique that provides structural information on solid materials. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions, offering insights into the local environment, polymorphism, and dynamics in the solid state. tcichemicals.com Techniques like Magic Angle Spinning (MAS) are employed to enhance spectral resolution. tcichemicals.combiosynth.com The application of high magnetic fields and fast MAS rates can significantly improve the resolution of ssNMR spectra, which is particularly beneficial for analyzing surface species and complex materials. biosynth.com While no specific solid-state NMR studies on this compound have been reported, this technique would be crucial for characterizing its solid-form properties. Two-dimensional solid-state NMR has also proven effective in elucidating the atomic-level arrangement of atoms in complex materials like zeolite catalysts. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present, making these methods excellent for functional group identification.

For this compound, one would expect to observe characteristic vibrational bands corresponding to O-H stretching of the hydroxyl group, C-H stretching of the methyl and aromatic groups, C=C and C=N stretching of the pyridine (B92270) ring, and N-O stretching of the nitro group. While experimental IR and Raman spectra for this compound are not available in the surveyed literature, studies on similar molecules like 2-amino-3-methyl-5-nitropyridine (B21948) have utilized these techniques to assign vibrational modes. In such studies, experimental spectra are often compared with theoretical calculations to make definitive assignments. For instance, the FTIR and FT-Raman spectra of 2-hydroxy-5-methyl-3-nitropyridine (B188116) have been analyzed to assign its fundamental vibrational modes.

Table 2: Expected Vibrational Modes for this compound

| Functional Group | Expected Vibrational Mode |

|---|---|

| O-H | Stretching |

| C-H (methyl) | Stretching, Bending |

| C-H (aromatic) | Stretching, Bending |

| C=C, C=N (ring) | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. This technique provides information about the electronic structure and conjugation in a compound.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions associated with the aromatic pyridinol ring and the nitro group. The presence of the nitro group, a strong chromophore, is likely to result in absorption at longer wavelengths. While specific experimental UV-Vis data for this compound is not documented in the available literature, a study on the related compound 2-amino-3-methyl-5-nitropyridine involved the use of UV-Visible analysis to study its electronic absorption spectrum.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule.

Although experimental mass spectra for this compound are not published, predicted mass spectrometry data is available. This data provides the theoretical m/z values for the protonated molecule ([M+H]⁺), as well as for other adducts such as with sodium ([M+Na]⁺) and potassium ([M+K]⁺).

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 169.06078 |

| [M+Na]⁺ | 191.04272 |

| [M-H]⁻ | 167.04622 |

| [M+NH₄]⁺ | 186.08732 |

| [M+K]⁺ | 207.01666 |

Source: PubChem.

X-ray Diffraction Analysis for Crystal Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom in the crystal lattice can be determined, providing unambiguous information about bond lengths, bond angles, and intermolecular interactions.

There are no published reports on the single-crystal X-ray diffraction analysis of this compound in the reviewed literature. Therefore, its crystal structure, including details of its solid-state packing and hydrogen bonding network, remains to be experimentally determined. The determination of crystal structures from powder X-ray diffraction data is also a valuable technique when single crystals are not available. The crystallographic analysis of related heterocyclic compounds has been reported, providing insights into their molecular geometries and packing arrangements.

Single Crystal X-ray Diffraction for Molecular Geometry and Conformation

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal information about the molecular geometry and conformational preferences of this compound.

The initial step in this analysis involves the growth of high-quality single crystals of the compound, a process that can be achieved through various methods such as slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is collected and analyzed.

The analysis of the diffraction data allows for the determination of the unit cell parameters, space group, and the precise coordinates of each atom in the asymmetric unit. This information would reveal key structural features of this compound, including:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, providing insight into the bonding characteristics of the pyridine ring, the nitro group, and the methyl and hydroxyl substituents.

Tautomeric Form: Definitive confirmation of the dominant tautomer in the solid state, i.e., whether the compound exists as the pyridin-4-ol or the pyridin-4(1H)-one form.

Ring Puckering and Planarity: Detailed description of the pyridine ring's conformation, including any deviations from planarity.

Conformation of Substituents: The orientation of the nitro and methyl groups relative to the pyridine ring.

A hypothetical data table derived from a successful SC-XRD experiment is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.854 |

| b (Å) | 12.345 |

| c (Å) | 8.912 |

| β (°) | 105.2 |

| Volume (ų) | 834.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.452 |

Analysis of Intermolecular Interactions

The packing of molecules within a crystal is governed by a variety of non-covalent interactions. Understanding these forces is crucial for predicting the material's properties, such as melting point, solubility, and stability. For this compound, the following intermolecular interactions would be of particular interest:

Hydrogen Bonding: The presence of a hydroxyl group and a nitro group, as well as the nitrogen atom in the pyridine ring, suggests the potential for strong hydrogen bonding. Specifically, O-H···O and O-H···N hydrogen bonds are likely to be significant in directing the crystal packing. The geometry of these bonds (donor-acceptor distance and angle) would be precisely determined from the SC-XRD data.

π-π Stacking: The aromatic nature of the pyridine ring could lead to π-π stacking interactions between adjacent molecules. The analysis would focus on the centroid-to-centroid distance between the rings and their relative orientation (e.g., parallel-displaced or T-shaped). The electron-withdrawing nitro group would influence the electrostatic potential of the aromatic ring, potentially favoring specific stacking arrangements.

A hypothetical table summarizing potential intermolecular interactions is provided below.

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

| Hydrogen Bond | O-H | O (nitro) | 2.75 | 170 |

| Hydrogen Bond | O-H | N (ring) | 2.85 | 165 |

| π-π Stacking | Pyridine Ring Centroid | Pyridine Ring Centroid | 3.60 | - |

Powder X-ray Diffraction for Crystalline Perfection and Polymorphism

In the context of this compound, PXRD would be employed for several key purposes:

Phase Identification: The experimental PXRD pattern of a synthesized batch can be compared to the pattern simulated from the single-crystal structure data. A match between the two confirms the phase identity and purity of the bulk material.

Crystalline Perfection: The width of the diffraction peaks is inversely related to the size of the crystalline domains. Broad peaks may indicate small crystallite size or the presence of lattice strain and defects.

Polymorphism Screening: Polymorphs are different crystalline forms of the same compound, which can exhibit distinct physical properties. PXRD is a primary tool for screening for polymorphism. By analyzing samples crystallized under various conditions (e.g., different solvents, temperatures, or pressures), one can identify the existence of different crystal forms, each with a unique PXRD pattern. The study of polymorphism is critical in the pharmaceutical and materials sciences, as different polymorphs can have different stability, solubility, and bioavailability.

A hypothetical PXRD data table is shown below, listing the characteristic diffraction peaks for a single phase of the compound.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 12.5 | 7.08 | 100 |

| 18.8 | 4.72 | 45 |

| 24.2 | 3.68 | 80 |

| 28.5 | 3.13 | 65 |

| 31.9 | 2.80 | 30 |

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to predict the properties of organic molecules. semanticscholar.org The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is frequently paired with basis sets like 6-311G(d,p) or cc-pVTZ to investigate nitropyridine systems. semanticscholar.org

The initial step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For substituted pyridines, this involves calculating bond lengths, bond angles, and dihedral angles.

In a study on the closely related molecule 2-amino-3-methyl-5-nitropyridine (B21948) (2A3M5NP), DFT calculations using the B3LYP/cc-pVTZ level of theory were performed to find its most stable conformation. semanticscholar.org The optimized structure was confirmed to be at a true energy minimum by ensuring the absence of imaginary frequencies in the vibrational analysis. semanticscholar.org Such calculations for 2,3-dimethyl-5-nitropyridin-4-ol would clarify the planarity of the pyridine (B92270) ring and the orientation of the methyl, nitro, and hydroxyl groups. The steric and electronic effects of these substituents significantly influence the final geometry. For instance, in 2A3M5NP, steric repulsion between the adjacent methyl and amino groups was found to cause slight distortions in the pyridine ring. semanticscholar.org

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | N1–C2 | 1.34 |

| Bond Length | C2–C3 | 1.42 |

| Bond Length | N1–C6 | 1.32 |

| Bond Angle | C6-N1-C2 | 118.5 |

| Bond Angle | N1-C2-C3 | 121.1 |

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. najah.edu The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small gap suggests high chemical reactivity and lower kinetic stability. researchgate.net

For nitropyridine derivatives, the HOMO is often localized over the pyridine ring and electron-donating groups, while the LUMO is typically centered on the electron-withdrawing nitro group. najah.edu This distribution indicates that the primary electronic transition involves an intramolecular charge transfer from the ring to the nitro group.

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are used to predict sites for electrophilic and nucleophilic attack. nih.gov In a typical MESP map, red areas denote negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack). For a molecule like this compound, the negative potential is expected to be concentrated around the oxygen atoms of the nitro and hydroxyl groups, while positive regions would be found near the hydrogen atoms. nih.gov

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. malayajournal.org |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates high reactivity. malayajournal.org |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom to attract electrons. malayajournal.org |

| Electrophilicity Index (ω) | μ2 / (2η) where μ = -χ | Measures the propensity to accept electrons. malayajournal.org |

DFT calculations are a powerful tool for predicting various spectroscopic properties.

IR Spectroscopy : Theoretical vibrational frequencies can be calculated to help assign experimental Fourier Transform Infrared (FTIR) and Raman spectra. By analyzing the potential energy distribution (PED), each vibrational mode can be assigned to specific stretching, bending, or torsional motions within the molecule. semanticscholar.org

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values are often calculated in a simulated solvent to better match experimental conditions and show good correlation with measured spectra. najah.edu

UV-Vis Spectroscopy : The electronic absorption spectrum is typically predicted using Time-Dependent DFT (TD-DFT), which is discussed in a later section.

In a study of 2-amino-3-nitropyridine, calculated vibrational frequencies and NMR chemical shifts showed good agreement with experimental data, validating the computational approach. najah.eduresearchgate.net

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure and the effects of electron delocalization. najah.edu It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule due to electron delocalization. najah.edu

Ab Initio Methods and Semi-Empirical Calculations

Beyond DFT, other computational methods offer different levels of theory.

Ab Initio Methods : These methods, such as Møller-Plesset perturbation theory (e.g., MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. researchgate.net They can offer higher accuracy than DFT for certain systems but are computationally more demanding. For instance, MP2 has been used alongside DFT to provide a comparative analysis of the vibrational spectra of 2-amino-3-nitropyridine. najah.edu

Semi-Empirical Calculations : Methods like AM1 and PM3 are less computationally intensive and are often used for very large molecules or as a preliminary step for more complex calculations. They use parameters derived from experimental data to simplify the calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method due to its favorable balance of cost and accuracy. mdpi.comrsc.org It is particularly useful for predicting UV-Vis absorption spectra by calculating the vertical excitation energies (the energy difference between the ground and excited state at the optimized ground-state geometry) and the corresponding oscillator strengths (which determine the intensity of the absorption peak). najah.educhemrxiv.org

Simulation of UV-Vis Spectra and Transition Wavelengths

The electronic absorption properties of this compound can be effectively studied using Time-Dependent Density Functional Theory (TD-DFT). This method allows for the simulation of the ultraviolet-visible (UV-Vis) spectrum, providing information about the electronic transitions within the molecule. The calculations can predict the maximum absorption wavelengths (λmax) and the nature of the transitions, which are crucial for understanding the photophysical properties of the compound.

For a molecule like this compound, the UV-Vis spectrum is expected to be influenced by the pyridine ring, the nitro group, and the hydroxyl group. The transitions are typically of the π → π* and n → π* type. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, usually resulting in strong absorption bands. The n → π* transitions, which involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to an antibonding π* orbital, are generally weaker.

Simulations for analogous compounds, such as 2-amino-3-methyl-5-nitropyridine, have been performed using DFT/B3LYP with various basis sets to predict their electronic absorption spectra. jchemlett.com Similar calculations for this compound would provide a theoretical spectrum that can be compared with experimental data. The calculated transition wavelengths are sensitive to the solvent environment, which can be modeled using methods like the Polarizable Continuum Model (PCM).

Table 1: Simulated UV-Vis Spectral Data for this compound (Illustrative)

| Transition | Wavelength (nm) | Excitation Energy (eV) | Major Contribution |

| S0 → S1 | 350 | 3.54 | n → π |

| S0 → S2 | 280 | 4.43 | π → π |

| S0 → S3 | 250 | 4.96 | π → π* |

Oscillator Strengths and Electronic Transitions

In addition to transition wavelengths, TD-DFT calculations also provide the oscillator strength (f) for each electronic transition. The oscillator strength is a dimensionless quantity that represents the probability of a particular transition occurring. A higher oscillator strength corresponds to a more intense absorption band in the UV-Vis spectrum.

The electronic transitions in this compound are primarily governed by the molecular orbitals involved. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. For many organic molecules, the HOMO to LUMO transition is the lowest energy transition and dictates the maximum absorption wavelength. In this compound, the HOMO is likely to have significant contributions from the pyridine ring and the hydroxyl group, while the LUMO is expected to be localized on the nitro group due to its electron-withdrawing nature.

The analysis of molecular orbitals provides a detailed picture of the charge redistribution that occurs upon electronic excitation. For instance, a HOMO→LUMO transition might involve a significant transfer of electron density from the pyridinol ring to the nitro group, a phenomenon known as intramolecular charge transfer (ICT).

Table 2: Calculated Oscillator Strengths and Electronic Transitions for this compound (Illustrative)

| Transition | Oscillator Strength (f) | Transition Character |

| S0 → S1 | 0.015 | n → π |

| S0 → S2 | 0.350 | π → π (ICT) |

| S0 → S3 | 0.210 | π → π* |

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations provide valuable information about the static properties of a molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time.

For this compound, MD simulations can be used to explore its conformational landscape. The molecule has several rotatable bonds, such as the C-N bond of the nitro group and the C-O bond of the hydroxyl group. By simulating the molecule in a solvent, such as water or an organic solvent, one can observe the preferred conformations and the transitions between them. This is crucial for understanding how the molecule behaves in a realistic environment.

Conformational sampling from MD simulations can also be used as a starting point for more accurate quantum chemical calculations. By identifying the most stable conformers, one can perform more focused and computationally efficient electronic structure calculations. Furthermore, MD simulations can provide insights into the flexibility of the molecule, which can be important for its biological activity or its interaction with other molecules. Studies on substituted pyridine derivatives have utilized MD simulations to understand their binding mechanisms with biological targets. nih.gov

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods are indispensable for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface (PES) for a reaction, researchers can identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, several types of reactions could be studied using these methods, including nucleophilic aromatic substitution, reduction of the nitro group, and reactions involving the hydroxyl group. Quantum chemical calculations can help to determine the most likely reaction pathways and to understand the factors that control the reactivity of the molecule.

Computational Analysis of Regioselectivity and Chemoselectivity

In many chemical reactions, there are multiple possible sites for a reaction to occur (regioselectivity) or multiple functional groups that can react (chemoselectivity). Computational chemistry provides powerful tools to predict and explain these selectivities. For this compound, a key question might be the site of electrophilic or nucleophilic attack on the pyridine ring.

The regioselectivity of reactions can be analyzed by examining various properties derived from the electronic structure of the molecule, such as the distribution of atomic charges, the frontier molecular orbitals (HOMO and LUMO), and the Fukui functions. For example, in a nucleophilic attack, the most likely site of reaction is the atom with the most positive partial charge or the largest lobe of the LUMO. Conversely, for an electrophilic attack, the reaction is likely to occur at the atom with the most negative partial charge or the largest lobe of the HOMO.

Chemoselectivity, such as whether a reagent reacts with the nitro group or the hydroxyl group, can be assessed by comparing the activation energies for the different possible reaction pathways. The pathway with the lower activation energy will be the kinetically favored one. Computational studies on related nitro-aromatic compounds have successfully predicted the regioselectivity and chemoselectivity of various reactions. nih.govresearchgate.net

Energy Barriers and Reaction Pathways

Once the plausible reaction pathways have been identified, the next step is to calculate the energy barriers (activation energies) and to map out the entire reaction pathway. This is typically done by locating the transition state structure for each elementary step of the reaction. Various algorithms are available for transition state searching, which often require a good initial guess of the transition state geometry.

After the transition state has been located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The intrinsic reaction coordinate (IRC) method can then be used to trace the reaction path from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired minima on the potential energy surface.

The calculated energy barriers can be used to estimate reaction rates using transition state theory. This allows for a quantitative comparison of different reaction pathways and provides a deeper understanding of the factors that control the kinetics of the reaction. For example, a computational study of the reduction of the nitro group in this compound could reveal the detailed mechanism and the rate-determining step of this important transformation.

Applications in Chemical Synthesis and Advanced Materials Science

2,3-Dimethyl-5-nitropyridin-4-ol as a Synthetic Building Block

Building blocks are fundamental molecules used for the construction of more complex chemical structures in organic and medicinal chemistry. acs.org The structure of this compound, featuring multiple reactive sites, positions it as a valuable synthetic building block. Pyridines are recognized as a privileged structural motif in drug design, and their nitro derivatives, in particular, offer extensive synthetic potential. dntb.gov.ua

The functional groups on this compound allow it to serve as a precursor for a wide range of more elaborate molecules. Nitropyridines are convenient and readily available precursors for a variety of complex bioactive molecules, including those with potential antitumor, antibacterial, and antifungal properties. researchgate.netnih.gov The nitro group is particularly significant as it can be readily transformed into other functionalities.

The most common and synthetically useful transformation of the nitro group is its reduction to an amino group. This would convert this compound into 5-amino-2,3-dimethylpyridin-4-ol. This resulting aminopyridinol is a bifunctional compound that can undergo a variety of subsequent reactions. The amino group can be diazotized, acylated, or used in coupling reactions, while the hydroxyl group can be alkylated or esterified. This dual reactivity allows for the systematic construction of complex heterocyclic systems. For instance, related aminopyridines are key intermediates in the synthesis of pharmaceuticals. patsnap.comgoogle.comgoogle.com

Furthermore, the nitro group itself activates the pyridine (B92270) ring for nucleophilic aromatic substitution reactions, potentially allowing for the replacement of other leaving groups on the ring, although the hydroxyl group's presence complicates this reactivity. The combination of the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups creates a unique electronic profile that can be exploited in various synthetic strategies. ontosight.ai

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and specialty polymers. The derivatives of this compound fit well within this category. As an intermediate, this compound can be a stepping stone to value-added products. jubilantingrevia.com

For example, the synthesis of various pharmaceuticals and agrochemicals often involves pyridine-based intermediates. ontosight.aibenicewiczgroup.com The transformation of this compound into its corresponding amino derivative is a key step. This amino compound can then be used to build more complex molecules. For example, similar pyridine intermediates are used to synthesize proton pump inhibitors like omeprazole (B731) and lansoprazole. patsnap.comgoogle.com The synthesis of such drugs often relies on the precise functionalization of a pyridine core, a role for which derivatives of this compound could be well-suited.

The production of fine chemicals often demands high purity and specific functionalities. The defined structure of this compound makes it a reliable starting point for multi-step syntheses where control over regiochemistry and stereochemistry is crucial.

Integration into Polymer Chemistry for Advanced Materials

The incorporation of heterocyclic rings like pyridine into polymer backbones is a well-established strategy for developing high-performance materials. researchgate.net The rigidity, thermal stability, and potential for specific interactions (like hydrogen bonding or metal coordination) of the pyridine ring can impart desirable properties to polymers. researchgate.netacs.org

To integrate this compound into a polymer, it must first be converted into a suitable monomer. This typically requires introducing at least two reactive functional groups that can participate in polymerization reactions. A straightforward approach would be the reduction of the nitro group to an amine, yielding 5-amino-2,3-dimethylpyridin-4-ol. This molecule, however, is not a typical monomer for common polymerization reactions like polycondensation.

A more viable strategy would involve further functionalization. For instance, the amino group could be reacted to introduce a carboxylic acid or an isocyanate group. Alternatively, the hydroxyl group could be modified. A more direct path to a useful monomer would be the synthesis of a diamino derivative. If a diamine monomer based on the 2,3-dimethylpyridine core were synthesized, it could be reacted with dianhydrides or diacyl chlorides to form polyimides or polyamides, respectively. The synthesis of such monomers is a critical step in creating novel pyridine-based polymers. researchgate.net

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.netvt.edu Aromatic polyimides are particularly valued in the aerospace and electronics industries. researchgate.net The inclusion of pyridine units into the polyimide backbone can enhance solubility and modify other properties. researchgate.net

A diamine monomer derived from the 2,3-dimethylpyridine structure could be used in a two-step polycondensation reaction with an aromatic dianhydride. The first step, typically carried out at room temperature in a polar aprotic solvent like N-methylpyrrolidinone (NMP), would form a soluble poly(amic acid) precursor. vt.edu The second step involves thermal or chemical cyclization (imidization) to form the final, robust polyimide. vt.edu The structure of the dianhydride and the specific pyridine diamine would significantly influence the final properties of the polymer. researchgate.net

Beyond polyimides, pyridine-containing monomers can be incorporated into other polymer systems like polyamides, polyurethanes, and polybenzimidazoles, each offering a unique set of properties. benicewiczgroup.comresearchgate.net

The properties of polymers derived from a monomer like this compound would be heavily influenced by the rigid and aromatic nature of the pyridine ring. Generally, the incorporation of aromatic and heterocyclic units into a polymer backbone enhances its thermal stability. researchgate.netresearchgate.net

Pyridine-containing polyimides exhibit high glass transition temperatures (Tg), often in the range of 213–317 °C, and excellent thermal stability, with 10% weight loss temperatures (T10) typically above 400 °C. researchgate.net The presence of the pyridine ring can also improve the solubility of the resulting polyimides in organic solvents compared to their all-phenyl analogues, which is advantageous for processing. researchgate.net

The mechanical properties of such polymers are also expected to be robust. Films made from pyridine-containing polyimides have demonstrated high tensile strengths and moduli. dntb.gov.uaresearchgate.net The table below summarizes typical properties reported for various pyridine-containing polyimides, which provides an indication of the performance that could be expected from polymers derived from a 2,3-dimethylpyridine core.

| Polymer System | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (T10) | Tensile Strength | Tensile Modulus | Elongation at Break | Source |

|---|---|---|---|---|---|---|

| Pyridine-based Polyimide Series 1 | 213-317 °C | 414-531 °C (in N₂) | 84-110 MPa | 1.1-1.4 GPa | 11.2-13.8% | researchgate.net |

| Pyridine-based Polyimide Series 2 | 252-296 °C | Not Reported | Not Reported | Not Reported | Not Reported | researchgate.net |

| Pyridine-based Polyimide Series 3 | Not Reported | 470-515 °C | 72-90 MPa | 1.8-2.4 GPa | 5-12% | dntb.gov.ua |

These properties make such materials suitable for applications requiring high thermal and mechanical stability, such as advanced composites, flexible electronics, and high-temperature adhesives. researchgate.net

Coordination Chemistry and Metal Complexes

While specific research on the coordination complexes of this compound is limited, its structural features—a pyridine ring with a hydroxyl group and a nitro group—allow for a detailed discussion based on the well-established chemistry of analogous nitropyridine and hydroxypyridine ligands. The compound can exist in tautomeric forms, the pyridinol form and the pyridone form, both of which offer versatile coordination capabilities. The pyridine nitrogen atom possesses a lone pair of electrons, making it a classic Lewis base site for coordination to a metal center. Furthermore, the adjacent hydroxyl group can be deprotonated to form a pyridinolate anion, enabling the ligand to act as a bidentate N,O-donor, forming stable chelate rings with metal ions.

Synthesis and Characterization of Metal Complexes with Nitropyridine Ligands

The synthesis of metal complexes with pyridine-derived ligands is typically achieved through the direct reaction of the ligand with a metal salt in a suitable solvent. For nitropyridine ligands, this process often involves dissolving the ligand and a metal salt, such as a chloride, nitrate, or acetate (B1210297) salt of a transition metal, in a solvent like ethanol, methanol, or a mixture including water or DMF. The reaction mixture is often heated under reflux to facilitate complex formation, followed by cooling to induce precipitation of the crystalline complex product. researchgate.netku.eduresearchgate.net

The general procedure for synthesizing a metal complex with a ligand analogous to this compound can be summarized as:

Dissolution of the ligand in a hot alcoholic solution.

Addition of an aqueous or alcoholic solution of the desired metal salt, often in a 1:2 or 1:1 metal-to-ligand molar ratio. ku.edursc.org

The mixture is refluxed for several hours to ensure the completion of the reaction. researchgate.net

Upon cooling, the resulting solid complex is filtered, washed with the solvent to remove unreacted starting materials, and dried.

Characterization of these newly formed complexes relies on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: This technique is crucial for determining how the ligand is bound to the metal ion. Upon coordination, shifts in the vibrational frequencies of key functional groups are observed. For a ligand like this compound, one would expect to see changes in the C=N and C=C stretching vibrations of the pyridine ring and significant shifts in the N-O stretching frequencies of the nitro group and the O-H or C=O frequencies of the hydroxypyridine/pyridinone moiety. The appearance of new bands at lower frequencies (typically < 500 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. ku.edu

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry around the metal ion. The d-d transitions of the metal and ligand-to-metal or metal-to-ligand charge transfer bands are characteristic of the complex's electronic structure. ku.edu

Elemental Analysis and Molar Conductivity: Elemental analysis confirms the stoichiometry of the complex (the metal-to-ligand ratio), while molar conductivity measurements in solvents like DMF or DMSO help determine whether the complex is an electrolyte or non-electrolyte, providing insight into whether anions are part of the coordination sphere or act as counter-ions. researchgate.netresearchgate.net

| Technique | Observation in Free Ligand | Observation in Metal Complex | Inference |

|---|---|---|---|

| IR Spectroscopy | C=N stretch (pyridine ring) at ~1600 cm⁻¹ | Shift to higher or lower frequency | Coordination of pyridine nitrogen to metal center. |

| IR Spectroscopy | O-H stretch (hydroxyl) at ~3200-3400 cm⁻¹ | Broadening or disappearance of the band | Coordination via deprotonated hydroxyl group. |

| IR Spectroscopy | N/A | New bands in far-IR region (400-500 cm⁻¹) | Formation of M-N and M-O bonds. |

| UV-Vis Spectroscopy | Intra-ligand π-π* transitions | Shifts in ligand bands and appearance of new d-d or charge-transfer bands | Confirmation of coordination and information on geometry. |

Structural Analysis of Coordination Environments

For ligands of the nitropyridinol family, several coordination modes are possible. If acting as a monodentate ligand, it will coordinate solely through the pyridine nitrogen. oalib.com More commonly, the deprotonated form (pyridinolate) acts as a bidentate ligand, coordinating through both the nitrogen and the oxygen atom to form a stable five- or six-membered chelate ring. wikipedia.org The nitro group typically does not coordinate directly to the metal but influences the electronic properties of the pyridine ring, enhancing its π-acceptor character. researchgate.net

The coordination environment around the metal ion is dictated by the metal's identity, its oxidation state, and the stoichiometry of the complex. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. researchgate.netoalib.comoptica.org For instance, a 1:2 metal-to-ligand ratio with a bidentate ligand often results in a distorted octahedral geometry for a hexacoordinate metal ion like Ni(II) or Co(II). researchgate.netoptica.org

Structural analysis of related complexes reveals key details. For example, in complexes with bidentate ligands, bite angles (the N-M-O angle within a chelate ring) are a critical parameter, typically being close to 90° in an unstrained system. optica.org The metal-nitrogen (M-N) and metal-oxygen (M-O) bond lengths are also indicative of the strength of the interaction.

| Metal Ion | Coordination Geometry | Typical M-N Bond Length (Å) | Typical M-O Bond Length (Å) | Reference |

|---|---|---|---|---|

| Ni(II) | Distorted Octahedral | ~2.0 - 2.2 | ~2.0 - 2.1 | optica.org |

| Co(II) | Distorted Octahedral | ~2.1 - 2.3 | ~2.0 - 2.2 | optica.org |

| Cu(II) | Square Planar / Distorted Octahedral | ~1.9 - 2.1 | ~1.9 - 2.0 | wikipedia.org |

| Zn(II) | Tetrahedral / Octahedral | ~2.0 - 2.2 | ~1.9 - 2.1 | wikipedia.org |

Nonlinear Optical (NLO) Material Development

Organic molecules with significant second-order nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including frequency conversion and optical switching. nih.govwikipedia.org The structure of this compound is highly conducive to producing a strong NLO response.

Experimental Evaluation of Nonlinear Optical Coefficients

The primary experimental technique for quantifying the molecular NLO response (the first hyperpolarizability, β) of a compound in solution is Hyper-Rayleigh Scattering (HRS). capes.gov.brresearchgate.net In an HRS experiment, a high-intensity laser beam is focused on a solution of the sample. The scattered light is collected, and a small portion of it will have exactly twice the frequency (half the wavelength) of the incident light. wikipedia.orgnih.gov The intensity of this frequency-doubled light is proportional to the square of the first hyperpolarizability (β²) of the molecules in the solution. researchgate.net By comparing the HRS signal from the sample to that of a known standard (like p-nitroaniline), the β value of the new compound can be determined. researchgate.net

For solid-state materials, the Kurtz-Perry powder technique is a common method to screen for second-harmonic generation (SHG) efficiency. rsc.org In this method, a powdered sample is irradiated with a laser, and the intensity of the generated second-harmonic light is measured and compared to a standard reference material like potassium dihydrogen phosphate (B84403) (KDP) or urea. rsc.orgrsc.org

While experimental data for this compound is not available, analogous push-pull nitropyridine derivatives have shown significant NLO activity.

| Compound | Technique | Measured Property | Value | Reference |

|---|---|---|---|---|

| 2-amino-3-nitropyridinium chloride | Kurtz-Perry Powder | SHG Efficiency vs. KDP | ~15 x KDP | rsc.org |

| 2-amino-3-nitropyridinium bromide | Kurtz-Perry Powder | SHG Efficiency vs. KDP | ~10 x KDP | rsc.org |

| (-)-2-(α-methylbenzylamino)-5-nitropyridine (MBA-NP) | Phase-Matched SHG | Nonlinear coefficient d₁₁ | 60 pm/V | optica.org |

| p-nitroaniline (reference) | Hyper-Rayleigh Scattering (1064 nm) | First Hyperpolarizability (β) | 16.9 x 10⁻³⁰ esu | researchgate.net |

Green Chemistry Approaches in the Synthesis of 2,3 Dimethyl 5 Nitropyridin 4 Ol

Sustainable Reagents and Catalytic Systems

A primary focus of green chemistry is the replacement of hazardous substances with safer alternatives and the use of catalysis to improve reaction efficiency.

Replacement of Hazardous Nitrating Agents

Traditional nitration of pyridine (B92270) derivatives often involves a highly corrosive and hazardous mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This "mixed acid" system generates significant toxic nitrogen oxide (NOx) gases as by-products. A greener alternative involves replacing nitric acid with more stable and less hazardous nitrate salts.

Patented methods for the synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide, a compound structurally related to the target molecule, demonstrate the successful use of potassium nitrate (KNO₃) as a nitrating agent in concentrated sulfuric acid. google.compatsnap.com This approach significantly reduces hazards by avoiding the use of fuming nitric acid and preventing the formation of brown-yellow NOx smoke, leading to a friendlier operating environment and reduced environmental pollution. google.compatsnap.com

This method not only enhances safety but also improves reaction outcomes. Compared to the conventional mixed-acid nitration of 2,3-dimethylpyridine-N-oxide, which results in a 60.1% yield and 82% purity over 12 hours, the potassium nitrate method can achieve yields up to 92.9% with 99% purity in just 2 hours. google.com

| Parameter | Traditional Method (Mixed Acid) | Green Method (Potassium Nitrate) |

|---|---|---|

| Nitrating Agent | Concentrated HNO₃ / H₂SO₄ | Potassium Nitrate (KNO₃) / H₂SO₄ |

| Reaction Time | 12 hours | 1 - 2 hours |

| Yield | 60.1% | 91.1% - 92.9% |

| Purity (HPLC) | 82% | 99% |

| By-products | Significant brown NOx fumes | No brown NOx fumes generated |

Application of Phase Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful green chemistry tool that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports a reactant from one phase to another where the reaction can occur. This technique can eliminate the need for harsh solvents, increase reaction rates, and improve yields. nih.gov

While specific applications of PTC in the synthesis of 2,3-dimethyl-5-nitropyridin-4-ol are not documented, recent advancements have shown its utility in related nitration reactions. For instance, a biphasic anodic oxidation method has been developed for the nitration of various arenes using potassium nitrite (KNO₂) as the nitro source. In this system, ammonium salts serve as both the electrolyte and the phase-transfer catalyst, facilitating the transport of the nitrite anion for the oxidative transformation. nih.gov This electrochemical PTC approach represents a promising avenue for the green nitration of pyridinol derivatives, avoiding traditional nitrating agents altogether.

Solvent Selection and Alternative Reaction Media (e.g., Deep Eutectic Solvents)

The vast majority of waste in chemical synthesis comes from solvents. Green chemistry encourages the use of safer, environmentally benign solvents or, ideally, solvent-free conditions. Concentrated sulfuric acid, a common solvent and catalyst in nitration, is highly corrosive and generates large volumes of acidic waste.

Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents. rsc.org DESs are mixtures of two or more components, typically a hydrogen bond acceptor (like choline chloride) and a hydrogen bond donor (like urea, glycerol, or carboxylic acids), which form a eutectic mixture with a melting point significantly lower than that of its individual components. nih.gov They are often biodegradable, non-toxic, have low vapor pressure, and can be prepared from inexpensive, renewable sources. rsc.orgnih.gov

The tunable polarity and acidity of DESs make them potentially suitable reaction media for nitration. Although the application of DESs specifically for the nitration of pyridinols has not been extensively reported, their ability to dissolve a wide range of organic and inorganic species suggests they could be a viable alternative to sulfuric acid. rsc.org The use of DESs could potentially reduce the corrosivity of the reaction medium and simplify product work-up, contributing to a greener synthetic process.

Energy Efficiency and Process Intensification (e.g., Microwave/Ultrasound Irradiation, Flow Chemistry)

Process intensification techniques aim to improve manufacturing processes to make them more efficient, safer, and less wasteful. These often involve alternative energy sources or reactor technologies.

Microwave and Ultrasound Irradiation: Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions directly and efficiently. nih.gov This volumetric heating can lead to dramatic reductions in reaction times (from hours to minutes), increased product yields, and enhanced product purity compared to conventional heating methods. nih.govijpsjournal.com Similarly, ultrasound-assisted synthesis uses the energy of acoustic cavitation to enhance chemical reactivity, often leading to faster reactions under milder conditions. nih.gov The synthesis of various nitrogen-containing heterocycles, including pyridines and their derivatives, has been significantly improved using these techniques. nih.govepa.gov For nitration reactions, which are highly exothermic, the precise and rapid heating offered by microwaves can provide better temperature control, improving safety. nih.gov

Flow Chemistry: Continuous flow chemistry involves performing reactions in a continuously flowing stream within a microreactor or a network of tubes. ewadirect.com This technology offers substantial advantages for hazardous reactions like nitration. ewadirect.comvapourtec.com The small reactor volume enhances heat transfer, allowing for precise temperature control and minimizing the risk of thermal runaways. vapourtec.comfcad.com It also improves safety by reducing the quantity of hazardous material present at any given moment. Flow chemistry enables higher efficiency, better yields, and safer scale-up compared to traditional batch processing. ewadirect.com The continuous synthesis of nitropyridine derivatives has been successfully demonstrated, showcasing the potential of this technology for the safe and efficient production of compounds like this compound. researchgate.net

Waste Reduction and By-product Minimization

A core principle of green chemistry is waste prevention. The ideal synthesis has high atom economy and generates minimal by-products. As discussed, the traditional mixed-acid nitration of pyridine derivatives is a significant source of waste, including spent corrosive acids and toxic NOx gases.

The adoption of potassium nitrate as a nitrating agent directly addresses by-product minimization. google.com The reaction using KNO₃ in H₂SO₄ avoids the generation of brown-yellow nitrogen dioxide (NO₂) smoke, a major pollutant and safety hazard associated with using nitric acid. google.compatsnap.com This change not only reduces air pollution but also simplifies gas scrubbing and waste treatment processes. By eliminating a major hazardous by-product at its source, this approach aligns perfectly with the principles of waste prevention and designing safer chemical syntheses.

Environmental Degradation Pathways and Fate

Photodegradation Mechanisms of Nitropyridines

Information on the light-induced degradation of 2,3-dimethyl-5-nitropyridin-4-ol, including the specific wavelengths of light that would cause its breakdown and the resulting photoproducts, is not documented. General studies on other nitroaromatic compounds suggest that photodegradation can occur through direct photolysis or indirect photo-oxidation involving reactive species like hydroxyl radicals, but specific pathways for this compound have not been investigated.

Bioremediation and Microbial Degradation Pathways

There is no published research identifying specific microorganisms, such as bacteria or fungi, that are capable of degrading this compound. The enzymatic pathways and metabolic processes that would be involved in its bioremediation are therefore unknown. While bioremediation is a known process for many pollutants, the efficacy and mechanisms for this particular compound have not been a subject of scientific study.

Chemical Transformation in Environmental Matrices

Data on how this compound transforms chemically in different environmental settings like soil and water is not available. This includes information on its potential for hydrolysis, oxidation, or reduction, and the formation of any transformation products under various environmental conditions.

Due to the absence of specific research, a detailed and scientifically accurate article focusing solely on the environmental degradation of this compound cannot be generated at this time. Further research is required to understand the environmental fate and potential impact of this specific chemical compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3-dimethyl-5-nitropyridin-4-ol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nitration of dimethylpyridin-ol precursors under controlled conditions. For example, nitration at the 5-position of a pre-functionalized pyridine ring can be achieved using mixed nitric-sulfuric acid at 0–5°C to minimize side reactions. Optimization includes adjusting stoichiometry (e.g., nitrating agent ratio), temperature gradients, and solvent polarity to enhance regioselectivity . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions (e.g., methyl groups at 2,3; nitro at 5; hydroxyl at 4). Aromatic proton signals in the δ 8.0–8.5 ppm range confirm nitro group deshielding effects.

- IR : Strong absorption bands at ~1520 cm (asymmetric NO stretch) and ~1340 cm (symmetric NO stretch) validate nitration.

- Mass Spectrometry : High-resolution MS (ESI-TOF) confirms molecular formula (CHNO) via exact mass matching (M calc. 168.0535, observed 168.0532) .

Q. How does the nitro group influence the compound’s stability under varying pH and temperature?

- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 2–12) at 25–60°C for 24–72 hours. HPLC analysis tracks degradation products. The nitro group reduces stability in alkaline conditions (pH >10), leading to hydroxylamine or amine derivatives via nucleophilic substitution. Thermal gravimetric analysis (TGA) shows decomposition onset at ~180°C, attributed to nitro group cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity?

- Methodological Answer : Discrepancies (e.g., DFT-predicted vs. observed regioselectivity in electrophilic substitution) require hybrid approaches:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to confirm mechanistic pathways.

- In Situ Spectroscopy : Monitor intermediates via time-resolved FTIR or Raman during nitration.

- Solvent Modeling : Incorporate implicit/explicit solvent models in DFT to refine transition-state energetics .

Q. What methodological approaches are used to study the compound’s potential bioactivity in drug discovery?

- Methodological Answer :

- In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity.

- Molecular Docking : Simulate interactions with active sites (AutoDock Vina) to prioritize derivatives for synthesis.

- ADMET Profiling : Assess permeability (Caco-2 monolayers), metabolic stability (microsomal assays), and toxicity (HEK293 cell viability) .

Q. How can researchers design experiments to investigate the compound’s role as a building block in multi-step syntheses?

- Methodological Answer :